2-Thiazolecarboxylic acid, 4-[5-(4-oxocyclohexyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, ethyl ester
Description
The compound 2-Thiazolecarboxylic acid, 4-[5-(4-oxocyclohexyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, ethyl ester is a synthetic molecule featuring a hybrid heterocyclic scaffold. Key structural elements include:
- A thiazole ring substituted at the 4-position with a pyrrolo[2,3-b]pyridine moiety.
- A phenylsulfonyl group at the 1-position of the pyrrolopyridine, enhancing metabolic stability and modulating electronic properties.
- An ethyl ester functional group, which may act as a prodrug to improve bioavailability.
This compound is hypothesized to exhibit bioactivity in therapeutic areas such as kinase inhibition or antimicrobial activity, based on structural parallels to other bioactive heterocycles .
Properties
Molecular Formula |
C25H23N3O5S2 |
|---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
ethyl 4-[1-(benzenesulfonyl)-5-(4-oxocyclohexyl)pyrrolo[2,3-b]pyridin-3-yl]-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C25H23N3O5S2/c1-2-33-25(30)24-27-22(15-34-24)21-14-28(35(31,32)19-6-4-3-5-7-19)23-20(21)12-17(13-26-23)16-8-10-18(29)11-9-16/h3-7,12-16H,2,8-11H2,1H3 |
InChI Key |
KAICYNMEFKVQKN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)C2=CN(C3=C2C=C(C=N3)C4CCC(=O)CC4)S(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Thiazolecarboxylic acid, 4-[5-(4-oxocyclohexyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, ethyl ester typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the thiazole ring and the pyrrolo[2,3-b]pyridine moiety.
Esterification and Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. The specific compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. For instance, derivatives containing thiazole rings have shown promising results against breast and lung cancer cells by inducing apoptosis and inhibiting tumor growth .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the modulation of key signaling pathways associated with cell survival and proliferation. For example, compounds similar to 2-thiazolecarboxylic acid derivatives have been reported to inhibit the eIF4F translation complex, which is frequently hyperactivated in cancer cells, leading to reduced expression of oncogenic proteins .
Antimicrobial Properties
Thiazole derivatives have also been studied for their antimicrobial activities. The presence of the thiazole moiety enhances the interaction with microbial enzymes and receptors, making these compounds effective against a range of bacteria and fungi. Research has demonstrated that certain thiazole-based compounds can inhibit the growth of resistant strains of bacteria, offering a potential avenue for new antibiotic development .
Agricultural Applications
Plant Growth Regulators
The unique structure of thiazole derivatives allows them to function as plant growth regulators. Studies have shown that these compounds can enhance plant growth and yield by modulating phytohormone levels or by acting as inhibitors of specific plant enzymes involved in growth regulation . This application is particularly relevant in sustainable agriculture practices.
Fungicides
Additionally, thiazole derivatives have been explored as fungicides. Their ability to interfere with fungal metabolism makes them suitable candidates for developing new agricultural fungicides that target crop diseases effectively while being less harmful to beneficial organisms .
Synthesis and Chemical Properties
The synthesis of 2-thiazolecarboxylic acid derivatives typically involves multi-step chemical reactions that can be optimized for yield and purity. The compound can be synthesized through various methods including condensation reactions involving thiazole precursors and carboxylic acids or their derivatives .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of lung cancer cell proliferation at low concentrations. |
| Study B | Antimicrobial Efficacy | Showed effectiveness against multi-drug resistant bacterial strains. |
| Study C | Agricultural Use | Enhanced growth rates in treated crops compared to control groups; potential as a sustainable pesticide alternative. |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring and the pyrrolo[2,3-b]pyridine moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
Structural Analog 1: 5-Thiazolecarboxylic Acid, 2,3-Dihydro-2-Imino-4-Methyl-3-[4-(2-Phenyldiazenyl)Phenyl]-, Ethyl Ester (CAS 611192-16-6)
- Key Features: Thiazole core with a dihydro-2-imino substituent. 4-Methyl group and a diazenylphenyl side chain. Ethyl ester for solubility enhancement.
- Comparison: Unlike the target compound, this analog lacks the pyrrolopyridine system and sulfonyl group, reducing steric bulk and electronic complexity. The diazenylphenyl group may confer photochemical reactivity, which is absent in the sulfonyl-containing target molecule. Bioactivity: Limited data, but diazenyl groups are associated with antimicrobial properties in some studies .
Structural Analog 2: Ethyl 3-Methyl-6-(4-Pyridinyl)-1-[2-(Trifluoromethyl)Phenyl]-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxylate (CAS 735322-17-5)
- Key Features :
- Pyrazolo[3,4-b]pyridine core substituted with a trifluoromethylphenyl group.
- 4-Pyridinyl side chain and ethyl ester.
- The trifluoromethyl group enhances lipophilicity compared to the 4-oxocyclohexyl group, which may improve membrane permeability but reduce solubility. Bioactivity: Trifluoromethyl groups are common in kinase inhibitors, suggesting possible anticancer applications .
Data Table: Structural and Functional Comparison
| Feature | Target Compound | CAS 611192-16-6 | CAS 735322-17-5 |
|---|---|---|---|
| Core Structure | Pyrrolo[2,3-b]pyridine-thiazole hybrid | Dihydrothiazole | Pyrazolo[3,4-b]pyridine |
| Key Substituents | 4-Oxocyclohexyl, phenylsulfonyl | Phenyldiazenyl, 4-methyl | Trifluoromethylphenyl, 4-pyridinyl |
| Ester Group | Ethyl ester | Ethyl ester | Ethyl ester |
| Metabolic Stability | High (due to sulfonyl group) | Moderate (diazenyl may undergo reduction) | High (trifluoromethyl resists metabolism) |
| Bioactivity Focus | Kinase inhibition (predicted) | Antimicrobial (hypothesized) | Anticancer (kinase inhibition) |
Research Findings and Implications
Target Compound Advantages :
- The phenylsulfonyl group enhances metabolic stability compared to analogs with diazenyl or trifluoromethyl groups .
- The 4-oxocyclohexyl moiety may improve binding to hydrophobic pockets in target proteins, as seen in cyclohexyl-containing kinase inhibitors.
- The ethyl ester likely acts as a prodrug, increasing oral bioavailability compared to free carboxylic acid forms .
- Limitations: Synthetic complexity due to the hybrid pyrrolopyridine-thiazole scaffold. Limited solubility compared to pyridinyl-containing analogs, necessitating formulation optimization.
Biological Activity
The compound 2-thiazolecarboxylic acid, 4-[5-(4-oxocyclohexyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, ethyl ester is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazolecarboxylic acid moiety linked to a pyrrolo[2,3-b]pyridine scaffold with additional functional groups that may enhance its biological efficacy. The presence of the ethyl ester group may influence its solubility and bioavailability.
Anticancer Activity
Research indicates that derivatives of pyrrolo[2,3-b]pyridine, including the target compound, exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. One study reported that a derivative with a similar structure demonstrated an IC50 value of 6.2 µM against HCT-116 colon carcinoma cells .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 4h | 4T1 Breast Cancer | 7 | |
| Pyrrolo[2,3-b]pyridine Derivative | HCT-116 Colon Cancer | 6.2 | |
| Thiazolecarboxylic Derivative | K563 Leukemia Cells | Comparable to Dasatinib |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research on similar thiazole derivatives has indicated activity against various bacterial strains, making it a candidate for further investigation in the context of infectious diseases .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. For example, pyrrolo[2,3-b]pyridine derivatives have been found to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis . This inhibition leads to reduced cell proliferation and induction of apoptosis in cancer cells.
Case Studies
Several case studies have highlighted the pharmacological potential of compounds related to 2-thiazolecarboxylic acid derivatives:
- Study on FGFR Inhibition : A derivative was shown to inhibit FGFR signaling pathways effectively, resulting in decreased proliferation and increased apoptosis in breast cancer models .
- Antitumor Activity : In vitro studies demonstrated that certain thiazole derivatives exhibited significant cytotoxic effects against various cancer cell lines, supporting their development as potential anticancer agents .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
